1,4-Dinitronaphthalene
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Overview
Description
1,4-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two nitro groups (-NO2) are substituted at the 1 and 4 positions of the naphthalene ring .
Synthesis Analysis
The synthesis of this compound can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A study showed that using a Ni(CH3COO)2·4H2O catalyst resulted in better catalytic performances . The conversion of 1-nitronaphthalene was 33.10% with 19.30% selectivity to this compound under optimal reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a fused two-ring aromatic (benzene) system, with two nitro groups (-NO2) attached at the 1 and 4 positions . The average molecular mass is 218.166 Da .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation through the nitration of 1-nitronaphthalene . The nitration reaction is a type of substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring .Safety and Hazards
Future Directions
While specific future directions for 1,4-Dinitronaphthalene are not mentioned in the sources, nitroaromatic compounds like dinitronaphthalenes have important applications in various fields such as the production of dyes, explosives, and pharmaceuticals . Therefore, research into more efficient synthesis methods, understanding their reactivity and mechanisms of reactions, and exploring new applications could be potential future directions.
Properties
CAS No. |
6921-26-2 |
---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1,4-dinitronaphthalene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
GQBQDMFMXMUHAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
6921-26-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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